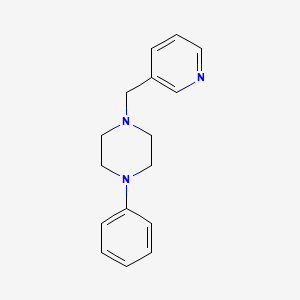
1-phenyl-4-(pyridin-3-ylmethyl)piperazine
Vue d'ensemble
Description
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a phenyl group and a pyridin-3-ylmethyl group attached to a piperazine ring, making it a versatile molecule in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine can be achieved through several methods. One common approach involves the alkylation of 1-phenylpiperazine with 3-chloromethylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of simpler alkyl or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. As a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of neurotransmitters such as histamine, dopamine, and serotonin. This modulation can lead to various physiological effects, including pain relief and improved cognitive function . Additionally, its activity as a sigma-1 receptor antagonist involves binding to the sigma-1 receptor, which plays a role in modulating ion channels and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the phenyl group, which may affect its binding affinity and biological activity.
1-Phenyl-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical and biological properties.
Uniqueness
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both the phenyl and pyridin-3-ylmethyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination allows it to interact with multiple molecular targets, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
1-phenyl-4-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-16(7-3-1)19-11-9-18(10-12-19)14-15-5-4-8-17-13-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURJGCFRHBANFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3835151.png)

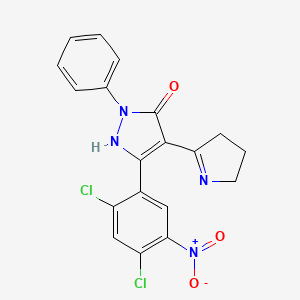
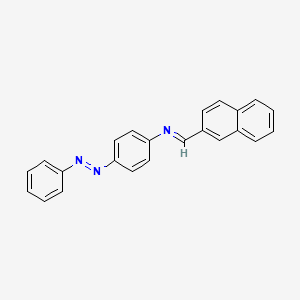
![2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3835197.png)
![3-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3835205.png)
![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)
![2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835215.png)
![6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide](/img/structure/B3835224.png)
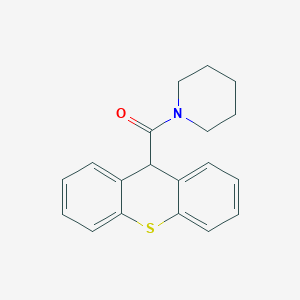
![4-chloro-1-methyl-N-{3-[(phenylacetyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3835234.png)
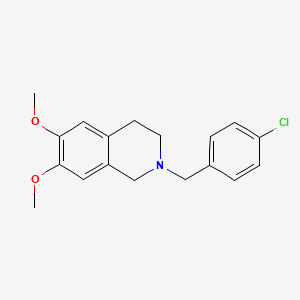
![2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835253.png)
![2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835259.png)
